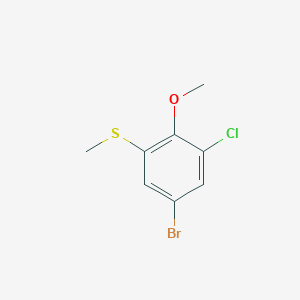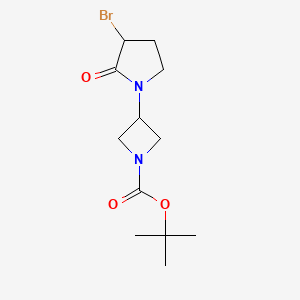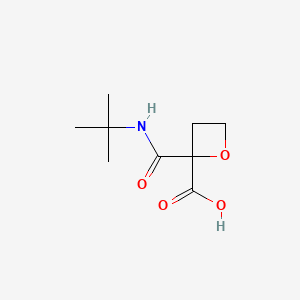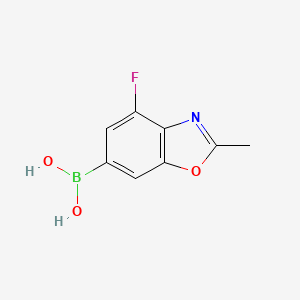
(5-Bromo-3-chloro-2-methoxyphenyl)(methyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-3-chloro-2-methoxyphenyl)(methyl)sulfane: is an organic compound with the molecular formula C8H8BrClOS It is characterized by the presence of bromine, chlorine, and methoxy groups attached to a phenyl ring, along with a methylsulfane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-3-chloro-2-methoxyphenyl)(methyl)sulfane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-2-methoxyphenol and methyl bromide.
Bromination: The phenol is first brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Methylation: The brominated phenol is then methylated using methyl bromide in the presence of a base like potassium carbonate.
Sulfur Introduction: Finally, the methylated product is treated with a sulfur source, such as sodium sulfide, to introduce the methylsulfane group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Bromo-3-chloro-2-methoxyphenyl)(methyl)sulfane: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfoxide or sulfone back to the sulfane.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, diethyl ether, and anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO), and elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methylsulfane.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(5-Bromo-3-chloro-2-methoxyphenyl)(methyl)sulfane: has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (5-Bromo-3-chloro-2-methoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
(5-Bromo-3-chloro-2-methoxyphenyl)(methyl)sulfane: can be compared with other similar compounds, such as:
(5-Bromo-3-chloro-2-methoxyphenyl)(ethyl)sulfane: Similar structure but with an ethyl group instead of a methyl group.
(5-Bromo-3-chloro-2-methoxyphenyl)(propyl)sulfane: Similar structure but with a propyl group instead of a methyl group.
(5-Bromo-3-chloro-2-methoxyphenyl)(phenyl)sulfane: Similar structure but with a phenyl group instead of a methyl group.
The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H8BrClOS |
|---|---|
Poids moléculaire |
267.57 g/mol |
Nom IUPAC |
5-bromo-1-chloro-2-methoxy-3-methylsulfanylbenzene |
InChI |
InChI=1S/C8H8BrClOS/c1-11-8-6(10)3-5(9)4-7(8)12-2/h3-4H,1-2H3 |
Clé InChI |
PDBFFEMIAWPTDN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1Cl)Br)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine dihydrochloride](/img/structure/B13485371.png)


![2-(2,6-Dioxo-3-piperidyl)-5-[[2-(methylamino)-3-phenyl-propyl]amino]isoindoline-1,3-dione](/img/structure/B13485399.png)
![2,2-Difluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13485405.png)


![7-Aminoimidazo[1,2-a]pyridin-2-ol hydrochloride](/img/structure/B13485425.png)

![3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid hydrochloride](/img/structure/B13485441.png)




